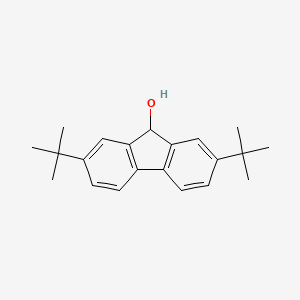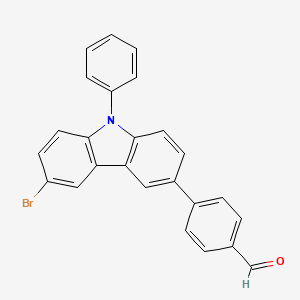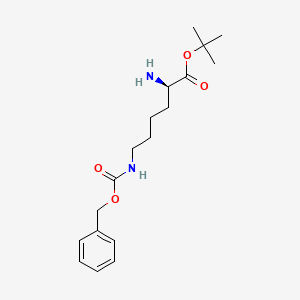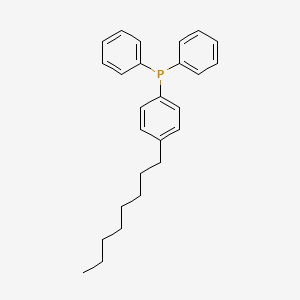
(E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s systematic name is (E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole .
- It belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms.
- Tetrazoles exhibit diverse properties and applications due to their unique structure.
Vorbereitungsmethoden
- One common approach is the hydrazine addition method , where a hydrazine derivative reacts with an aldehyde or ketone to form the hydrazone intermediate. Subsequent cyclization with an isocyanate or isothiocyanate yields the tetrazole ring.
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary product is the tetrazole ring, which imparts unique properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tetrazoles serve as versatile building blocks in organic synthesis due to their reactivity.
Biology: Some tetrazoles exhibit biological activity, making them potential drug candidates.
Medicine: Researchers explore tetrazoles for their antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Tetrazoles find applications in dyes, pigments, and corrosion inhibitors.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or disrupt cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: The compound’s unique features lie in its hydrazone-tetrazole hybrid structure.
Similar Compounds: Other tetrazoles, such as 1,5-disubstituted tetrazoles, share some properties but lack the specific hydrazone linkage.
Remember that this compound’s applications and properties continue to be explored by researchers.
Eigenschaften
Molekularformel |
C16H15ClN6 |
|---|---|
Molekulargewicht |
326.78 g/mol |
IUPAC-Name |
4-chloro-N-[(E)-2-[1-(4-methylphenyl)tetrazol-5-yl]ethylideneamino]aniline |
InChI |
InChI=1S/C16H15ClN6/c1-12-2-8-15(9-3-12)23-16(20-21-22-23)10-11-18-19-14-6-4-13(17)5-7-14/h2-9,11,19H,10H2,1H3/b18-11+ |
InChI-Schlüssel |
PPAOBOHNCAUWEH-WOJGMQOQSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C/C=N/NC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC=NNC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Z)-[2-chloro-3-(phenyliminomethyl)cyclohex-2-en-1-ylidene]methyl]aniline](/img/structure/B13134778.png)





![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
